molecular formula C22H23N3O4S B11146362 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11146362
M. Wt: 425.5 g/mol
InChI Key: FXZLHKGHNXBUJR-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a pyrrolylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl and benzoyl chloride derivatives under basic conditions.

    Introduction of the methoxyphenylsulfonyl group: This step involves the reaction of the piperazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyrrolylbenzoyl group: The final step involves the acylation of the piperazine derivative with 3-(1H-pyrrol-1-yl)benzoyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenyl sulfide.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)sulfonyl]piperazine: Lacks the pyrrolylbenzoyl group, resulting in different chemical and biological properties.

    4-[3-(1H-Pyrrol-1-yl)benzoyl]piperazine: Lacks the methoxyphenylsulfonyl group, affecting its reactivity and applications.

Uniqueness

1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to the presence of both the methoxyphenylsulfonyl and pyrrolylbenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C22H23N3O4S/c1-29-20-7-9-21(10-8-20)30(27,28)25-15-13-24(14-16-25)22(26)18-5-4-6-19(17-18)23-11-2-3-12-23/h2-12,17H,13-16H2,1H3

InChI Key

FXZLHKGHNXBUJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

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